Cas no 139481-44-0 (Azilsartan impurity B)
Azilsartan impurity B Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- 1H-BENZIMIDAZOLE-7-CARBOXYLICACID, 1-[(2'-CYANO[1,1'-BIPHENYL]-4-YL)METHYL]-2-ETHOXY-METHYLESTER
- 1-(2-cyanobiphenyl-4-yl-methyl)- 2-ethoxybenzimidazole-7-carboxylic acid ethyl ester
- 1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylic Acid Methyl Ester
- Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- Methyl1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-benzimidazole-7-carboxylate
- methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
- 3-[(2'-Cyanobiphenyl-4-yl)methyl]-2-ethoxy-3H-benzimidazole-4-carboxylic acidmethyl ester
- Methyl1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate
- 1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylicacid methyl ester
- Methyl 1-[(2'-Cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate
- methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxy-benzimidazole-4-carboxylate
- METHYL 1-((2'-CYANOBIPHENYL-4-YL)METHYL)-2-E
- methyl 1-((2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate
- KSXLHOFDCDKQLH-UHFFFAOYSA-N
- methyl 1-(2'-cyanobiphenyl-4-yl)methyl-2-ethoxybenzimidazole-7-carboxylate
- BCP22836
- DS-18467
- MFCD09031384
- Methyl 1-((2'-cyanobiphenyl-4-yl) methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate
- FT-0659426
- NS00001069
- Methyl 1-[(2'-Cyano-[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- 1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylicAcidMethylEster
- AKOS015896142
- Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate
- EC 604-137-2
- 1H-Benzimidazole-7-carboxylic acid, 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-, methyl ester
- methyl 1-[(2'-cyanobiphenyl-4-yl)-methyl]-2-ethoxybenzimidazole-7-carboxylate
- DTXSID80576394
- Methyl 1[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-benzimidazole-7-carboxylate
- Methyl-1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- 1H-Benzimidazole-7-carboxylicacid,1-[(2 inverted exclamation mark -cyano[1,1 inverted exclamation mark -biphenyl]-4-yl)methyl]-2-ethoxy-,methyl ester
- Methyl 1-((2'-cyano-[1 pound not1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- CS-0151435
- AC-7777
- methyl 1-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)-2-ethoxy-1H-1,3-benzodiazole-7-carboxylate
- CX1031
- Methyl 1-[(2'-cyanobiphenyl-4-yl]methyl]-2-ethoxybenzimidazole-7-carboxylate
- SCHEMBL3976108
- AM20120674
- A807544
- 3-(2'-Cyano-biphenyl-4-ylmethyl)-2-ethoxy-3H-benzoimidazole-4-carboxylic acid methyl ester
- Methyl1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- M3197
- 1-[[2'-cyano-biphenyl-4-yl] methyl]-2-ethoxy-1h-benzimidazole-7-carboxylate methyl ester
- Methyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxy-4-benzimidazolecarboxylic acid methyl ester
- Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-benzimidazole-7-carboxylate
- 3-[(2'-Cyanobiphenyl-4-yl)methyl]-2-ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester; Methyl 1-[(2'-Cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate
- METHYL 1-((2'-CYANOBIPHENYL-4-YL)METHYL)-2-ETHOXY-1H-BENZO[D]IMIDAZOLE-7-CARBOXYLATE
- DB-010917
- Methyl 1-((2\\'-cyano-[1,1\\'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- METHYL 3-({2'-CYANO-[1,1'-BIPHENYL]-4-YL}METHYL)-2-ETHOXY-1,3-BENZODIAZOLE-4-CARBOXYLATE
- Azilsartan impurity B
-
- MDL: MFCD09031384
- Inchi: 1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3
- InChI Key: KSXLHOFDCDKQLH-UHFFFAOYSA-N
- SMILES: O(CC)C1=NC2C=CC=C(C(=O)OC)C=2N1CC1C=CC(C2C=CC=CC=2C#N)=CC=1
Computed Properties
- Exact Mass: 411.15800
- Monoisotopic Mass: 411.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.1
- XLogP3: 4.9
Experimental Properties
- Color/Form: Powder
- Density: 1.205
- Boiling Point: 630.4°C at 760 mmHg
- Flash Point: 335.064 ºC
- Refractive Index: 1.619
- PSA: 77.14000
- LogP: 4.80858
Azilsartan impurity B Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Azilsartan impurity B Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Azilsartan impurity B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80458-5mg |
Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate |
139481-44-0 | 98.0% | 5mg |
¥220 | 2021-05-07 | |
| AstaTech | CX1031-25/G |
3-(2'-CYANO-BIPHENYL-4-YLMETHYL)-2-ETHOXY-3H-BENZOIMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER |
139481-44-0 | 98% | 25g |
$107 | 2023-09-15 | |
| AstaTech | CX1031-100/G |
3-(2'-CYANO-BIPHENYL-4-YLMETHYL)-2-ETHOXY-3H-BENZOIMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER |
139481-44-0 | 98% | 100g |
$267 | 2023-09-15 | |
| AstaTech | CX1031-500/G |
3-(2'-CYANO-BIPHENYL-4-YLMETHYL)-2-ETHOXY-3H-BENZOIMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER |
139481-44-0 | 98% | 500g |
$POA | 2023-09-15 | |
| Chemenu | CM158570-100g |
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-44-0 | 98% | 100g |
$204 | 2021-06-08 | |
| Chemenu | CM158570-500g |
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-44-0 | 98% | 500g |
$542 | 2021-06-08 | |
| Alichem | A069002569-100g |
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-44-0 | 98% | 100g |
$218.00 | 2022-04-02 | |
| Alichem | A069002569-500g |
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |
139481-44-0 | 98% | 500g |
$580.00 | 2022-04-02 | |
| TRC | C988330-5g |
1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylic Acid Methyl Ester |
139481-44-0 | 5g |
$75.00 | 2023-05-18 | ||
| TRC | C988330-10g |
1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylic Acid Methyl Ester |
139481-44-0 | 10g |
$ 115.00 | 2023-09-08 |
Azilsartan impurity B Suppliers
Azilsartan impurity B Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on Azilsartan impurity B
Azilsartan Impurity B: Chemical Profile and Recent Research Insights
Azilsartan impurity B, a structurally significant byproduct of the pharmaceutical compound Azilsartan (CAS no. 139481-44-0), has garnered considerable attention in the field of pharmaceutical chemistry and toxicology. This impurity, characterized by its specific molecular structure, plays a crucial role in understanding the pharmacokinetic behavior and potential side effects of Azilsartan-based therapies. The detailed study of Azilsartan impurity B not only aids in the development of more effective drug formulations but also contributes to the broader understanding of drug metabolism and degradation pathways.
The chemical identity of Azilsartan impurity B (CAS no. 139481-44-0) is derived from its precise molecular formula and structural configuration. This compound, chemically known as 1-[2-hydroxy-5-(1H-tetrazol-5-yl)-4-(1H-tetrazol-5-yl)phenyl]methyltetrazole-5-carboxylic acid, exhibits distinct physicochemical properties that influence its behavior in biological systems. These properties include solubility, stability, and reactivity, all of which are critical factors in determining its impact on therapeutic efficacy and safety profiles.
Recent advancements in analytical chemistry have enabled researchers to isolate and characterize Azilsartan impurity B with high precision. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its structural features and quantifying its presence in pharmaceutical samples. These methodologies not only enhance the accuracy of impurity profiling but also facilitate the implementation of stringent quality control measures in drug manufacturing processes.
The pharmacological significance of Azilsartan impurity B has been a focal point of numerous studies conducted over the past decade. Research indicates that this impurity may exhibit both pharmacological activity and potential toxicological effects, depending on its concentration and exposure duration. For instance, studies have suggested that Azilsartan impurity B could interfere with the renin-angiotensin system (RAS), which is a key pathway involved in blood pressure regulation. This interference could lead to unintended physiological consequences, necessitating careful monitoring and mitigation strategies during drug development.
In addition to its pharmacological implications, the environmental impact of Azilsartan impurity B has also been examined. Studies have explored its persistence in aquatic environments and potential effects on non-target organisms. The findings highlight the importance of sustainable pharmaceutical practices, including the development of environmentally friendly synthesis methods that minimize the formation of such impurities. These efforts align with global initiatives aimed at reducing pharmaceutical waste and promoting green chemistry principles.
The synthesis pathways leading to the formation of Azilsartan impurity B are another area of active research. Understanding these pathways is essential for developing strategies to minimize or eliminate the impurity during drug production. Researchers have identified several factors that influence the formation of this byproduct, including reaction conditions, catalysts used, and intermediates involved in the synthesis process. By optimizing these parameters, manufacturers can significantly reduce the occurrence of Azilsartan impurity B, thereby enhancing product purity and safety.
The regulatory landscape surrounding Azilsartan impurity B is another critical aspect that has evolved over time. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for monitoring and controlling impurities in pharmaceutical products. These guidelines emphasize the need for thorough characterization and risk assessment of impurities like Azilsartan impurity B. Compliance with these regulations ensures that drugs reaching the market are safe and effective for patient use.
Future research directions for Azilsartan impurity B include exploring its long-term effects on human health and developing innovative methods for its detection and removal from pharmaceutical formulations. Advances in biotechnology and computational chemistry are expected to play pivotal roles in these endeavors. For instance, computational modeling can help predict how different environmental conditions affect the stability and degradation of Azilsartan impurity B, providing valuable insights for risk management strategies.
The interdisciplinary nature of research on Azilsartan impurity B underscores its importance across various scientific domains. Collaboration between chemists, biologists, pharmacologists, and environmental scientists is essential for comprehensive understanding and addressing challenges associated with this compound. Such collaborative efforts not only accelerate scientific discovery but also foster innovation in drug development technologies.
139481-44-0 (Azilsartan impurity B) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)